Eltrombopag

Catalog No.
S548076
CAS No.
M.F
C25H22N4O4
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eltrombopag

Product Name

Eltrombopag

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)

InChI Key

SVOQIEJWJCQGDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Synonyms

3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Eltrombopag is an orally bioavailable small-molecule agonist of the thrombopoietin receptor, primarily used to treat thrombocytopenia, a condition characterized by abnormally low platelet counts. It is marketed under the brand names Promacta and Revolade. Eltrombopag works by stimulating the proliferation and differentiation of megakaryocytes, leading to increased platelet production in the bone marrow. The compound was developed through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals and is now marketed by Novartis Pharmaceuticals .

The chemical formula for Eltrombopag is C25H22N4O4C_{25}H_{22}N_{4}O_{4}, with a molecular weight of approximately 442.47 g/mol. Its structure includes a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity as a thrombopoietin receptor agonist .

Eltrombopag acts as a TPO-RA. It binds to the TPO receptor on megakaryocytes, which are the cells in the bone marrow responsible for platelet production []. This binding triggers a signaling cascade that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production [].

Eltrombopag is generally well-tolerated, but some side effects can occur, including headache, fatigue, and nausea. In rare cases, it can cause serious liver problems. It is crucial to consult a doctor before using Eltrombopag to understand the potential risks and benefits.

Data on specific toxicities:

  • Oral median lethal dose (LD50) in rats: >500 mg/kg

Eltrombopag in Scientific Research: Mechanisms of Action

  • Thrombopoietin (TPO) Receptor Agonist: Eltrombopag acts as a thrombopoietin (TPO) receptor agonist. TPO is a protein that binds to receptors on megakaryocytes, which are the bone marrow cells that produce platelets. By mimicking TPO, eltrombopag stimulates the growth and maturation of megakaryocytes, ultimately leading to increased platelet production [Source: National Institutes of Health (.gov) on Eltrombopag ].

Eltrombopag in Scientific Research: Potential Applications

Beyond its approved use, eltrombopag is being investigated for its potential to treat other conditions with low platelet counts. Here are some ongoing areas of research:

  • Aplastic Anemia: Aplastic anemia is a rare bone marrow disorder that reduces the production of all blood cells, including platelets. Studies are underway to determine if eltrombopag can increase platelet counts in people with aplastic anemia [Source: National Library of Medicine (.gov) on Eltrombopag for Aplastic Anemia ].
  • Immune Thrombocytopenia (ITP) in Children: Eltrombopag has shown promise in treating chronic ITP in children, which is an autoimmune disease that destroys platelets. Research is ongoing to determine its long-term safety and efficacy in this population [Source: American Society of Hematology on Eltrombopag for ITP in Children ].
To construct its complex molecular structure. Various polymorphic forms of Eltrombopag have been characterized, each possessing unique properties dictated by their intermolecular interactions. Techniques such as nuclear magnetic resonance spectroscopy and X-ray powder diffraction are employed to analyze these forms .

The preparation methods can yield different solvated forms of Eltrombopag, which may exhibit distinct physical and chemical characteristics suitable for various applications .

Eltrombopag's primary mechanism of action involves binding to the transmembrane domain of the thrombopoietin receptor, which activates the JAK-STAT signaling pathway. This activation leads to increased megakaryocyte maturation and subsequent platelet production. Unlike other treatments such as recombinant thrombopoietin or romiplostim, Eltrombopag does not activate the AKT pathway .

Clinical studies have demonstrated its efficacy in treating chronic immune thrombocytopenic purpura (ITP) and severe aplastic anemia, particularly in patients who have not responded adequately to other therapies .

Eltrombopag is primarily utilized in clinical settings for:

  • Chronic Immune Thrombocytopenic Purpura: Approved for adults who have not responded to other treatments.
  • Severe Aplastic Anemia: Recognized as a standard treatment option for patients unresponsive to immunosuppressive therapy.
  • Hepatitis C: Used in patients with low platelet counts who require interferon treatment .

The compound has also been explored for potential applications in other hematological conditions due to its ability to stimulate platelet production.

Research indicates that Eltrombopag can interfere with routine chemistry testing, notably affecting bilirubin levels at high doses. These interactions necessitate caution when interpreting laboratory results in patients undergoing treatment with this compound .

Additionally, studies have shown that Eltrombopag selectively interacts with metal ions such as zinc during receptor activation, suggesting a complex mechanism that may influence its pharmacodynamics .

Several compounds share similarities with Eltrombopag in terms of their mechanism of action or therapeutic applications:

Compound NameMechanism of ActionUnique Features
RomiplostimThrombopoietin receptor agonistPeptide-based; administered via injection
AvatrombopagThrombopoietin receptor agonistNovel oral agent with similar indications
TPO (Recombinant Thrombopoietin)Directly stimulates thrombopoietin receptorProtein-based; requires injection

Uniqueness of Eltrombopag:

  • Eltrombopag is distinct due to its oral bioavailability and non-peptide structure, making it easier for patients to administer compared to injectable alternatives like Romiplostim or recombinant thrombopoietin .

The synthetic preparation of eltrombopag involves the construction of a complex biphenyl hydrazone core scaffold through multiple synthetic pathways that have been extensively optimized for industrial production [1]. The most established synthetic route begins with 2-nitrophenol as the starting material, proceeding through bromination, phenol hydroxy-methylation protection, Suzuki-Miyaura coupling, demethylation protection, nitro reduction, and diazotization coupling reactions [1].

The primary synthetic approach utilizes 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid as a key intermediate, which undergoes subsequent transformations to yield the final eltrombopag structure [2]. This intermediate is prepared through a three-step sequence starting from 2-bromophenol: nitration using water as solvent with nitrating reagents, followed by Suzuki coupling with 3-carboxyphenylboronic acid in the presence of alkali and palladium catalysts, and finally nitro reduction using suitable hydrogen sources [12].

Alternative synthetic routes have been developed to address limitations in the original methodology. One notable approach begins with 2-bromo-6-nitrophenol, employing optimized reaction conditions that achieve a total yield of 45% through systematic process improvements [1]. This route demonstrates significant advantages in terms of operational simplicity, cost reduction, and raw material accessibility while maintaining effective atomic economy principles.

Table 1: Comparative Analysis of Key Synthetic Routes

Starting MaterialKey StepsTotal YieldAdvantagesLimitations
2-nitrophenol6-step sequence45%Simple operation, low cost [1]Multiple protection/deprotection steps
2-bromo-6-nitrophenol3-step sequence37.7%Shorter route [9]Lower overall yield
2-methoxy-3-bromoaniline4-step sequenceVariableAlternative pathway [9]Expensive starting materials

The biphenyl scaffold construction represents a critical aspect of eltrombopag synthesis, requiring precise control of regioselectivity and stereochemistry [24]. The molecular structure comprises a biarylhydrazone framework with empirical formula C25H22N4O4 and molecular weight of approximately 442 Daltons [24]. This scaffold provides the necessary structural features for transmembrane domain binding of the thrombopoietin receptor, distinguishing eltrombopag from native thrombopoietin which binds to extracellular domains [24].

Role of Hydrazine Derivatives in Intermediate Formation

Hydrazine derivatives play a fundamental role in the formation of critical intermediates during eltrombopag synthesis, particularly in the construction of the pyrazolone ring system [9] [13]. The most significant hydrazine derivative employed is 3,4-dimethylphenylhydrazine, which serves as a key building block for pyrazolone formation through condensation reactions with β-ketoester compounds [13].

The condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate represents a classical approach to pyrazolone synthesis, following established protocols for heterocycle formation [13]. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclization and elimination of water to form the five-membered pyrazolone ring [11] [13].

Process optimization studies have demonstrated that the reaction between 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate can be significantly improved through careful selection of reaction conditions [1]. Optimal conditions employ ethanol as solvent, sodium methoxide as base, and sodium dithionite as reducing agent, achieving yields of 87% under controlled temperature profiles [1].

Table 2: Hydrazine Derivative Reaction Optimization Data

ParameterOptimized ConditionsYield Impact
Molar Ratio (hydrazine:ester:base)1:1.1:187% yield [1]
Temperature Profile40°C (2h), then 60°C (4h)Improved selectivity [1]
Solvent SystemEthanolEnhanced solubility [1]
Reducing Agent Ratio1:0.1 (substrate:sodium dithionite)Minimized side reactions [1]

The mechanism of hydrazine-mediated pyrazolone formation involves initial formation of a hydrazone intermediate, followed by intramolecular cyclization [13]. The presence of electron-donating methyl groups on the phenyl ring of 3,4-dimethylphenylhydrazine enhances nucleophilicity and facilitates the condensation reaction [13]. This structural feature is critical for achieving high yields and selectivity in the cyclization process.

Alternative hydrazine derivatives have been investigated for pyrazolone synthesis, including substituted phenylhydrazines with various electronic and steric properties [10]. However, 3,4-dimethylphenylhydrazine remains the preferred reagent due to its optimal balance of reactivity and selectivity for eltrombopag synthesis [9].

The role of hydrazine derivatives extends beyond simple condensation reactions to include participation in diazotization coupling processes [9]. The formation of diazonium intermediates from amino-containing precursors requires careful control of pH and temperature to prevent decomposition and ensure efficient coupling with the pyrazolone moiety [9].

Solvent and Catalytic System Optimization

Solvent selection and catalytic system optimization represent critical factors in achieving efficient eltrombopag synthesis with high yields and minimal environmental impact [1] [15]. The multi-step synthetic route requires careful consideration of solvent compatibility, reaction kinetics, and product isolation efficiency across different transformation steps.

For the bromination step converting 2-nitrophenol to 2-bromo-6-nitrophenol, toluene has been identified as the optimal solvent, providing improved reaction selectivity compared to alternative solvents [1]. The use of cyclohexylamine as base in this transformation offers advantages over previously employed tert-butylamine, simplifying post-reaction processing and reducing industrial production costs [1]. Optimized conditions employ a 1:1:1.1 molar ratio of 2-nitrophenol:N-bromosuccinimide:cyclohexylamine at 5°C for 6 hours, achieving 77% yield [1].

The Suzuki-Miyaura coupling reaction for biphenyl scaffold construction requires sophisticated catalytic systems for optimal performance [1] [12]. Dichloro bis[ditert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II), designated as Pd-132, has emerged as a superior catalyst compared to conventional palladium systems [1]. This catalyst enables significant reduction in reaction time while increasing yields by approximately 30% compared to literature procedures [1].

Table 3: Suzuki-Miyaura Coupling Optimization Results

Catalyst SystemReaction TimeYieldTemperatureSolvent System
Pd-13212 hours77%85°CDioxane/water [1]
Conventional Pd/C24+ hours~50%85°CVarious [1]
Palladium acetate18 hours65%90°CDMF/water [12]

The dioxane-water binary solvent system provides optimal solubility for both organic substrates and inorganic bases while maintaining catalyst stability [1]. Sodium carbonate serves as the preferred base, with a 1:1.3:2:0.05 molar ratio of 2-bromo-6-nitroanisole:3-carboxyphenylboronic acid:sodium carbonate:Pd-132 catalyst providing optimal results [1].

For the final coupling reaction between 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and pyrazolone intermediates, aqueous acidic conditions facilitate diazotization followed by basic conditions for azo coupling [15]. The process employs 1N hydrochloric acid for diazotization with sodium nitrite, followed by addition of ethyl acetoacetate and sodium acetate in ethanol solution [15]. This sequential approach achieves 73% yield for the hydrazone intermediate formation [15].

Catalytic system optimization for reduction steps involves selection of appropriate metal catalysts and hydrogen sources [9]. Palladium on carbon, Raney nickel, platinum on carbon, and rhodium on carbon have all been evaluated for nitro group reduction and debenzylation reactions [9]. Operating pressures of 1-10 kilograms hydrogen and temperatures of 45-65°C provide optimal conversion rates while minimizing over-reduction side reactions [9].

Table 4: Reduction Catalyst Performance Comparison

CatalystReaction ConditionsYieldSelectivitySolvent Compatibility
Pd/C50-55°C, 5 kg H276%HighTHF, DMF, DMSO [9]
Raney Ni45-55°C, 5 kg H276%ModerateDMF, DMSO [9]
Pt/C45-55°C, 5 kg H274%HighDMSO [9]
Rh/C55-65°C, 5 kg H282%HighMethanol, THF [9]

Solvent optimization for crystallization and purification steps requires consideration of polymorph formation and product stability [5] [19]. Glacial acetic acid has been traditionally employed for crystallization, but alternative solvents such as dimethylformamide and methanol provide improved polymorph control [19]. The use of polar aprotic solvents instead of acetic acid prevents contamination with unwanted crystalline forms and enhances product purity [19].

Polymorph Control and Crystallization Techniques

Polymorph control represents a critical aspect of eltrombopag manufacturing, as the compound exhibits extensive polymorphic behavior with more than twenty distinct crystal forms reported in the literature [5] [21] [23]. The identification and control of these various forms require sophisticated analytical techniques and carefully optimized crystallization procedures to ensure consistent product quality and therapeutic efficacy.

Eltrombopag free acid crystallizes in multiple polymorphic forms, designated as Forms I, V, VI, VII, IX, X, XI, and XII, along with numerous solvated forms [5] [21]. Form I represents the thermodynamically stable polymorph under ambient conditions and is consistently obtained through the standard synthetic process [7]. This form exhibits thermal stability up to approximately 125°C and displays characteristic Z-conformer geometry in the solid state [7].

The preparation of pure crystalline Form I requires specific crystallization conditions to avoid formation of mixed phases or amorphous material [19]. Traditional approaches using glacial acetic acid as crystallization solvent have been found to produce impure crystalline forms containing amorphous components [19]. Alternative crystallization protocols employing dimethylformamide and methanol have been developed to achieve pure crystalline Form H1, which serves as a stable intermediate for subsequent salt formation [19].

Table 5: Eltrombopag Polymorphic Forms and Preparation Methods

FormPreparation MethodSolvent SystemYieldThermal Stability
Form IGlacial acetic acid refluxAcetic acid80%Stable to 125°C [5]
Form H1DMF/methanol crystallizationDMF/methanol87%Enhanced stability [19]
Form VTHF/water precipitationTHF/water75%Hydrated form [5]
Form VIIThermal treatment of Form VSolid stateQuantitativeDehydrated form [5]

The crystallization process for Form H1 involves dissolving eltrombopag in dimethylformamide at 75°C under reflux conditions for 75 minutes, followed by controlled cooling to 35°C [19]. Addition of methanol and subsequent reflux for an additional 75 minutes, followed by slow cooling, produces crystalline material with 99.66% chromatographic purity [19]. This process has been successfully scaled to kilogram quantities, demonstrating industrial viability [19].

Solvated forms of eltrombopag present additional challenges for polymorph control, as these forms can undergo desolvation upon heating or exposure to different humidity conditions [5]. Notable solvated forms include tetrahydrofuran (THF) solvate (Form IX), dimethyl sulfoxide (DMSO) solvates (Forms X and Xa), dimethylformamide (DMF) solvate, dimethylacetamide (DMA) solvate, and N-methylpyrrolidone (NMP) solvates (NMP1 and NMP2) [5].

The DMSO solvates exhibit particularly interesting behavior, with Form X containing a 2:1 DMSO:eltrombopag ratio that converts to Form Xa (1:1 ratio) upon heating to approximately 140°C [5]. This transformation is quantitative and reversible, providing insights into the thermodynamic relationships between different solvated forms [5].

Table 6: Solvated Form Characteristics and Stability

Solvated FormStoichiometryPreparation ConditionsThermal Behavior
THF Solvate (IX)1:1THF solution, RT evaporationDesolvates at 80°C [5]
DMSO Solvate (X)2:1DMSO solution, RTConverts to Xa at 140°C [5]
DMSO Solvate (Xa)1:1Thermal treatment of XStable to 160°C [5]
NMP Solvate (NMP2)2:1NMP/ethanol precipitationConverts to NMP1 at 130°C [5]

Crystallization techniques for eltrombopag olamine salt formation require careful control of solvent composition and cooling rates to achieve the desired Form I polymorph [20]. The crystal structure of eltrombopag olamine Form I has been solved using synchrotron X-ray powder diffraction, revealing a space group P21/n structure with specific lattice parameters [20]. The crystal structure is dominated by hydrogen-bonded columns of cations and anions along the b-axis, with van der Waals interactions binding the columns together [20].

Variable temperature X-ray diffraction studies provide comprehensive understanding of thermal behavior and phase transitions between different polymorphic forms [21] [23]. These studies reveal stability fields for various crystal phases and their interconversion processes, leading to identification of new polymorphs and solvates not previously reported [21] [23].

Method Development Principles

The development of robust reverse-phase high performance liquid chromatography methods for eltrombopag impurity profiling represents a critical component of pharmaceutical quality control. Contemporary approaches emphasize Quality by Design principles, where method parameters are systematically optimized to achieve desired analytical performance characteristics [1] [2]. The primary objective involves achieving baseline separation of eltrombopag from its potential impurities while maintaining acceptable chromatographic resolution and peak symmetry.

Chromatographic Parameters and Optimization

Optimal separation of eltrombopag and its eleven identified process-related impurities has been achieved using Waters XBridge C18 columns with dimensions of 150 × 4.6 mm and particle size of 3.5 μm [1]. The mobile phase system consists of 0.1% orthophosphoric acid in water as mobile phase A and acetonitrile as mobile phase B, employing gradient elution over 40 minutes at a flow rate of 1.0 mL/min. Detection is performed at 220 nm with column temperature maintained at 40°C [1].

Alternative methodologies utilize Zorbax SB-Phenyl columns with identical dimensions, employing 0.1% trifluoroacetic acid in water paired with acetonitrile as the mobile phase system [3] [2]. This approach demonstrates superior resolution for oxidative and thermal degradation impurities, with detection wavelengths optimized at 245 nm and column temperatures maintained at 45°C [3].

ParameterMethod A (XBridge C18)Method B (SB-Phenyl)
Column TypeWaters XBridge C18Zorbax SB-Phenyl
Dimensions150 × 4.6 mm, 3.5 μm150 × 4.6 mm, 3.5 μm
Mobile Phase A0.1% Orthophosphoric acid0.1% Trifluoroacetic acid
Mobile Phase BAcetonitrileAcetonitrile
Detection Wavelength220 nm245 nm
Flow Rate1.0 mL/min1.2 mL/min
Column Temperature40°C45°C
Run Time40 min15-40 min

Critical Method Attributes and Design Space

Quality by Design implementation identifies critical method attributes including column temperature, flow rate, acid concentration, and organic solvent composition as primary factors influencing chromatographic resolution [2]. Design of Experiments protocols establish acceptable ranges for these parameters, ensuring method robustness across anticipated operational variations. Resolution between adjacent peaks serves as the critical quality attribute, with minimum acceptable values established at 1.5 for all impurity separations [2].

Impurity Identification and Characterization

Comprehensive impurity profiling reveals eleven distinct process-related impurities designated as Eltro-1A through Eltro-1K, with control limits established at ≤0.15% for Eltro-1A through Eltro-1J and ≤1.0% for Eltro-1K [1]. These impurities represent starting materials, synthetic intermediates, and compounds formed through secondary reactions during manufacturing processes. Structural elucidation employs liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and Fourier-transform infrared spectroscopy for complete characterization [1].

Forced Degradation Studies and Stability-Indicating Assays

Stress Testing Conditions and Degradation Pathways

Systematic forced degradation studies evaluate eltrombopag stability under various stress conditions to identify potential degradation products and establish degradation pathways [4] [5] [6]. Comprehensive testing protocols encompass acidic hydrolysis (0.1M hydrochloric acid at 60°C for 60 minutes), basic hydrolysis (0.1M sodium hydroxide at 60°C for 60 minutes), oxidative stress (10% hydrogen peroxide at 60°C for 60 minutes), thermal stress (105°C for 12 hours), photolytic stress (200 watt-hours), and humidity exposure (25°C at 90% relative humidity for 15 days) [5] [6].

Degradation Results and Product Formation

Eltrombopag demonstrates remarkable stability under most stress conditions, with degradation percentages ranging from 0.04% to 0.14% for acidic, basic, thermal, photolytic, and humidity conditions [5] [6]. Oxidative stress represents the most significant degradation pathway, producing 2.23% degradation and generating multiple degradation products including known impurities and unidentified species at relative retention time 1.29 [6] [7].

Stress ConditionDegradation (%)Mass Balance (%)Peak Purity Index
Acidic (0.1M HCl, 60°C, 60 min)0.0499.61.000
Basic (0.1M NaOH, 60°C, 60 min)0.1498.71.000
Oxidative (10% H₂O₂, 60°C, 60 min)2.2398.61.000
Thermal (105°C, 12 h)0.0599.51.000
Photolytic (200 Watt/h)0.0498.81.000
Humidity (25°C, 90% RH, 15 days)0.05100.01.000

Mechanistic Insights and Degradation Pathways

Liquid chromatography-tandem mass spectrometry analysis reveals that demethylation and decarboxylation represent the predominant degradation mechanisms during oxidative stress [2]. Six oxidative degradation impurities and three thermal degradation impurities have been structurally characterized using daughter ion fragmentation patterns and product ion analysis [2]. These findings provide critical insights for establishing appropriate storage conditions and packaging requirements for pharmaceutical formulations.

Mass Balance Considerations

Stability-indicating methods demonstrate excellent mass balance recovery, with values exceeding 95% for all stress conditions tested [6] [7]. Peak purity analysis using photodiode array detection confirms the homogeneity of eltrombopag peaks across all degradation studies, ensuring accurate quantitative analysis without interference from co-eluting degradation products [6].

Quantitative Structure-Purity Relationship Models

Theoretical Framework and Applications

Quantitative Structure-Property Relationship modeling represents an emerging analytical approach for predicting pharmaceutical properties based on molecular structural features [8] [9]. While specific Quantitative Structure-Purity Relationship models for eltrombopag remain limited in published literature, the fundamental principles of QSPR methodology provide valuable frameworks for understanding structure-property correlations in pharmaceutical quality control applications [8] [10].

Molecular Descriptors and Feature Selection

Contemporary QSPR modeling employs diverse molecular descriptors including constitutional, topological, geometrical, and electronic parameters to establish correlations with analytical properties [8] [11]. For pharmaceutical applications, relevant descriptors encompass molecular weight, molar refractivity, topological surface area, hydrogen bonding capacity, and lipophilicity parameters that influence chromatographic retention behavior and mass spectrometric fragmentation patterns [8] [12].

Validation Metrics and Model Performance

Robust QSPR model validation requires comprehensive assessment using internal and external validation metrics including correlation coefficients, root mean square errors, and cross-validation parameters [13] [14]. External validation employing independent test sets provides the most reliable assessment of model predictive capability, with acceptable performance typically requiring correlation coefficients exceeding 0.80 and reasonable prediction errors [13].

Predictive Applications in Quality Control

QSPR models demonstrate significant utility for predicting retention times, elution orders, and chromatographic behavior of impurities and degradation products [15]. These predictive capabilities support method development activities by enabling rational selection of chromatographic conditions and providing insights into potential co-elution risks for unknown impurities [15].

Advanced Mass Spectrometric Characterization of Degradants

Instrumentation and Analytical Conditions

Advanced mass spectrometric characterization employs ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for comprehensive degradation product identification [16] [17] [18]. Optimal analytical conditions utilize positive electrospray ionization with source temperatures of 150°C, desolvation temperatures of 500°C, and cone gas flows of 30 L/h [18]. Multiple reaction monitoring transitions for eltrombopag (443.24 → 183.08) and internal standards (447.18 → 183.08) provide specific and sensitive detection [18].

Fragmentation Patterns and Structural Elucidation

Systematic tandem mass spectrometry analysis reveals characteristic fragmentation patterns for eltrombopag and its degradation products [2] [16]. Parent ion fragmentation generates diagnostic daughter ions that facilitate structural assignment and degradation pathway elucidation. Product ion spectra demonstrate consistent loss of specific functional groups, enabling rational prediction of degradation product structures based on fragmentation behavior [2].

ParameterSpecification
Ionization ModePositive ESI
Source Temperature150°C
Desolvation Temperature500°C
Cone Gas Flow30 L/h
Collision Gas Pressure0.15 psi
Ion Spray Voltage3 kV
MRM Transition (Eltrombopag)443.24 → 183.08
MRM Transition (Internal Standard)447.18 → 183.08

Validation Parameters and Method Performance

Comprehensive method validation demonstrates linearity ranges from 50 to 10,000 ng/mL with correlation coefficients exceeding 0.999 [18]. Precision assessment yields relative standard deviations below 15% across all concentration levels, while accuracy determinations demonstrate recovery percentages between 98% and 102% [18]. Lower limits of quantification achieve 50 ng/mL sensitivity, enabling detection of trace-level degradation products [18].

Applications in Pharmaceutical Development

Mass spectrometric characterization provides essential support for pharmaceutical development activities including forced degradation studies, stability testing, and impurity profiling [19] [20]. The capability to identify unknown degradation products enables comprehensive safety assessments and supports regulatory submissions for pharmaceutical approval [19]. Advanced structural characterization facilitates understanding of degradation mechanisms and guides formulation optimization strategies [20].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

442.16410520 g/mol

Monoisotopic Mass

442.16410520 g/mol

Heavy Atom Count

33

Appearance

Orange to Red Solid

Melting Point

236-238°C

Drug Indication

Revolade is indicated for the treatment of adult patients with primary immune thrombocytopenia (ITP) who are refractory to other treatments (e. g. corticosteroids, immunoglobulins) (see sections 4. 2 and 5. 1). Revolade is indicated for the treatment of paediatric patients aged 1 year and above with primary immune thrombocytopenia (ITP) lasting 6 months or longer from diagnosis and who are refractory to other treatments (e. g. corticosteroids, immunoglobulins) (see sections 4. 2 and 5. 1). Revolade is indicated in adult patients with chronic hepatitis C virus (HCV) infection for the treatment of thrombocytopenia, where the degree of thrombocytopenia is the main factor preventing the initiation or limiting the ability to maintain optimal interferon-based therapy (see sections 4. 4 and 5. 1). Revolade is indicated in adult patients with acquired severe aplastic anaemia (SAA) who were either refractory to prior immunosuppressive therapy or heavily pretreated and are unsuitable for haematopoietic stem cell transplantation (see section 5. 1).

Associated Chemicals

Eltrombopag olamine; 496775-62-3

Wikipedia

Eltrombopag

FDA Medication Guides

Promacta
Eltrombopag Olamine
TABLET;ORAL
NOVARTIS
02/03/2021

Drug Warnings

/BOXED WARNING/ WARNING: RISK FOR HEPATIC DECOMPENSATION IN PATIENTS WITH CHRONIC HEPATITIS C. In patients with chronic hepatitis C, Promacta in combination with interferon and ribavirin may increase the risk of hepatic decompensation.
In patients with chronic hepatitis C, Promacta in combination with interferon and ribavirin may increase the risk of hepatic decompensation. In two controlled clinical trials in patients with chronic hepatitis C and thrombocytopenia, ascites and encephalopathy occurred more frequently on the arm receiving treatment with Promacta plus antivirals (7%) than the placebo plus antivirals arm (4%). Patients with low albumin levels (less than 3.5 g/dL) or Model for End-Stage Liver Disease (MELD) score greater than or equal to 10 at baseline had a greater risk for hepatic decompensation on the arm receiving treatment with Promacta plus antivirals. Discontinue Promacta if antiviral therapy is discontinued.
Retreatment with eltrombopag after discontinuance for hepatotoxicity is not recommended. However, the manufacturer suggests that retreatment may be considered if the anticipated clinical benefit of eltrombopag outweighs the potential risk of hepatotoxicity. If treatment is reinitiated, the manufacturer recommends that serum ALT, AST, and bilirubin concentrations be evaluated weekly during the dosage adjustment phase. If abnormal liver function tests persist, worsen, or recur, eltrombopag should be permanently discontinued.
Eltrombopag may cause hepatic and biliary impairment. Grade 2 (or less) abnormalities in serum ALT, AST, and bilirubin concentrations have been reported in 10% of patients receiving the drug. Grade 4 (National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) toxicity scale) elevations in serum liver enzymes, as well as worsening of underlying cardiopulmonary disease and subsequent death, were reported in one patient receiving eltrombopag. Liver function tests (e.g., serum ALT, AST, and bilirubin concentrations) should be evaluated prior to starting therapy and monitored every 2 weeks during the initial dosage adjustment phase, then monthly thereafter once a stable dosage has been achieved. If serum bilirubin concentration is elevated, a fractionated measurement must be obtained. If liver function tests are abnormal, the tests should be repeated again within 3-5 days; if the abnormalities persist, liver function tests should be monitored on a weekly basis until the abnormality resolves, stabilizes, or returns to a baseline value. Eltrombopag should be discontinued if serum ALT (SGPT) levels increase to 3 times the upper limit of normal (ULN) or greater and are progressive, persistent (for at least 4 weeks), or are accompanied by an increased direct bilirubin concentration or clinical symptoms of hepatotoxicity or hepatic decompensation.
For more Drug Warnings (Complete) data for Eltrombopag (17 total), please visit the HSDB record page.

Biological Half Life

About 21-32 hours in healthy patients. About 26-35 hours in patients with idiopathic thrombocytopenic purpura.
Following single intravenous administration, plasma clearance of eltrombopag (parent compound) was 0.45 mL/min/kg in rats, 0.44 mL/min/kg in dogs and 3.3 mL/min/kg in monkeys, with half-lives of 12, 14 and 7.7 hours, respectively.
The plasma elimination half-life of eltrombopag is approximately 21 to 32 hours in healthy subjects and 26 to 35 hours in ITP patients.

Use Classification

Human drugs -> Other systemic hemostatics, Antihemorrhagics -> Human pharmacotherapeutic group -> EMA Drug Category

Storage Conditions

Store at room temperature between 20 °C and 25 °C (68 °F to 77 °F); excursions permitted to 15 °C to 30 °C (59 °F to 86 °F).

Interactions

Eltrombopag chelates polyvalent cations (e.g., iron, calcium, aluminum, magnesium, selenium, zinc) found in food, mineral supplements, and antacids. Plasma concentration of eltrombopag was reduced by 70% in patients receiving concomitant antacid therapy containing aluminum hydroxide, magnesium carbonate, and sodium alginate; a 59% reduction in AUC for eltrombopag was reported in association with a high-calcium, high-fat breakfast. Patients should avoid medications and foods containing polyvalent cations, including antacids, dairy products, and mineral supplements, for 4 hours before and after each dose of eltrombopag.
Moderate to strong inhibitors of UGT1A1 or UGT1A3: Potential pharmacokinetic interaction resulting in increased systemic exposure to eltrombopag.1 Use with caution.
Substrates of UDP-glucuronosyltransferases (UGTs): Potential pharmacokinetic interaction resulting in increased systemic exposure to multiple UGT substrates, including acetaminophen, opioid narcotics, and nonsteroidal anti-inflammatory agents. Use with caution.
Substrates of organic anion-transporting polypeptide (OATP) 1B1: Potential pharmacokinetic interaction (increased concentrations of concomitantly administered OATP1BI substrates [e.g., benzylpenicillin, atorvastatin, fluvastatin, pravastatin, rosuvastatin, methotrexate, nateglinide, repaglinide, rifampin]). Consider reduction of OATP1B1 substrate dosage if manifestations of excessive systemic exposure to these drugs occur. The area under the plasma concentration-time curve (AUC) and peak plasma concentration of rosuvastatin increased by 55 and 103%, respectively, with administration of a single 10-mg dose of rosuvastatin in healthy adults receiving 75 mg of eltrombopag daily for 5 days. In clinical trials, a 50% reduction in rosuvastatin dosage was recommended for patients receiving concomitant eltrombopag.
For more Interactions (Complete) data for Eltrombopag (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Zekry A, Freiman J: Eltrombopag: Is this "24 karat gold platelet" treatment for thrombocytopenia in cirrhosis associated with hepatitis C? Hepatology. 2008 Apr;47(4):1418-21. doi: 10.1002/hep.22300. [PMID:18366111]
Mondelli MU: Eltrombopag: an effective remedy for thrombocytopaenia? J Hepatol. 2008 Jun;48(6):1030-2. doi: 10.1016/j.jhep.2008.03.008. Epub 2008 Mar 31. [PMID:18433923]
Tarantino MD, Fogarty P, Mayer B, Vasey SY, Brainsky A: Efficacy of eltrombopag in management of bleeding symptoms associated with chronic immune thrombocytopenia. Blood Coagul Fibrinolysis. 2013 Apr;24(3):284-96. doi: 10.1097/MBC.0b013e32835fac99. [PMID:23492914]
Kiang TK, Ensom MH, Chang TK: UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacol Ther. 2005 Apr;106(1):97-132. Epub 2005 Jan 12. [PMID:15781124]
Deng Y, Madatian A, Wire MB, Bowen C, Park JW, Williams D, Peng B, Schubert E, Gorycki F, Levy M, Gorycki PD: Metabolism and disposition of eltrombopag, an oral, nonpeptide thrombopoietin receptor agonist, in healthy human subjects. Drug Metab Dispos. 2011 Sep;39(9):1734-46. doi: 10.1124/dmd.111.040170. Epub 2011 Jun 6. [PMID:21646437]
Kuter DJ: The biology of thrombopoietin and thrombopoietin receptor agonists. Int J Hematol. 2013 Jul;98(1):10-23. doi: 10.1007/s12185-013-1382-0. Epub 2013 Jul 3. [PMID:23821332]

Explore Compound Types